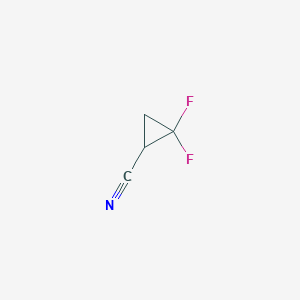

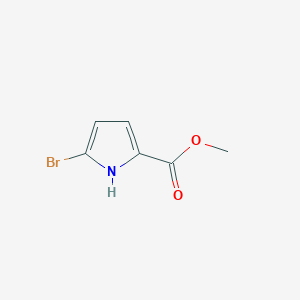

![molecular formula C9H8N2O B1365240 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone CAS No. 67058-71-3](/img/structure/B1365240.png)

1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

説明

1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone (also known as 1-pyrrolidin-3-yl-ethanone or PPE) is a heterocyclic organic compound with a pyrrolidinone moiety. It is a colorless, odorless, and slightly hygroscopic solid that is soluble in most organic solvents. PPE has been used in a variety of scientific research applications, including drug development and organic synthesis.

科学的研究の応用

Identification and Characterization

1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone and its derivatives have been identified and characterized using various analytical techniques. For instance, a related compound, 1-(2,3-dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone, was characterized using techniques like gas chromatography–mass spectrometry and X-ray crystallography, which are crucial in forensic and clinical laboratories for identifying similar compounds (Bijlsma et al., 2015).

Synthesis and Antimicrobial Activity

Synthetic derivatives of this compound have been studied for their potential antibacterial and plant growth regulatory activities. For example, derivatives containing the pyridine moiety showed antifungal and plant growth regulatory activities (Jian‐Bing Liu et al., 2007).

Advanced Synthesis Techniques

Recent advancements in synthesis techniques have enabled the creation of innovative derivatives of this compound. For instance, a study explored the use of a domino four-component condensation reaction to create poly-functionalized nicotinonitriles incorporating pyrene and fluorene moieties (Hussein et al., 2019).

Catalytic Behavior in Chemical Reactions

Compounds like 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone have been used to prepare tridentate ligands for iron(II) and cobalt(II) dichloride, which showed significant catalytic activities in reactions like ethylene oligomerization (Wen‐Hua Sun et al., 2007).

Quantum Mechanical Modeling

Quantum mechanical modeling studies have been conducted to understand the reactivities, structures, and vibrational properties of derivatives like 1-5-(difluoromethyl-1H-pyrrol-2-yl-) ethanone, providing insights into their chemical behavior (Cataldo et al., 2014).

Potential Medical Applications

Some derivatives have been evaluated for their antiangiogenic and tumor growth inhibitory effects, demonstrating potential therapeutic applications. For example, dienone pyridine ethanone curcumin analogues showed significant effects against mouse Ehrlich ascites tumorin vivo (Chandru et al., 2008).

Ultrasound-Assisted Synthesis

Advancements in synthesis methods include the use of ultrasound irradiation to prepare derivatives of this compound. This technique offers advantages like shorter reaction times and higher yields, indicating its potential for large-scale production (Abdula et al., 2018).

Structural and Vibrational Studies

Structural and vibrational studies of these compounds, including their derivatives, provide valuable insights into their properties and potential applications. For example, studies on the title compound 1-(1-benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone, have helped understand its spectral and geometrical data, further contributing to the field of material science (Louroubi et al., 2019).

Novel Synthesis Processes

Innovative synthesis processes for compounds like 1-(6-Bromo-Pyridin-3-yl)-Ethanone have been developed, showcasing the versatility and potential of these compounds in various chemical reactions and applications (Zeng-sun Jin, 2015).

特性

IUPAC Name |

1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6(12)8-4-11-9-5-10-3-2-7(8)9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVNOWWBAXYETQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473999 | |

| Record name | 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67058-71-3 | |

| Record name | 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[(R)-1-benzyl-2-hydroxyethylimino]imidazolidine](/img/structure/B1365159.png)

![[2-(4-Formylphenoxy)ethyl]methyl-carbamic acid tert-butyl ester](/img/structure/B1365163.png)

![2-Chloro-5-methyl-1H-benzo[d]imidazole](/img/structure/B1365167.png)

![2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1365173.png)

![(1-cyclopropylethyl)[(1R)-1-phenylethyl]amine](/img/structure/B1365175.png)

![3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1365176.png)

![4-Azaspiro[2.5]octan-5-one](/img/structure/B1365178.png)